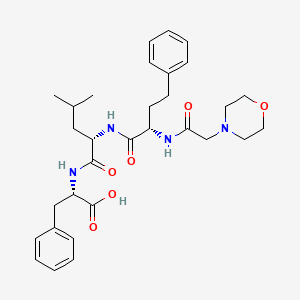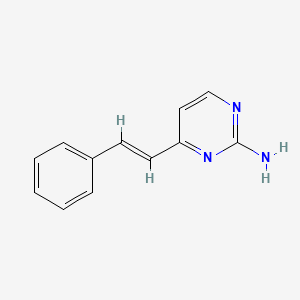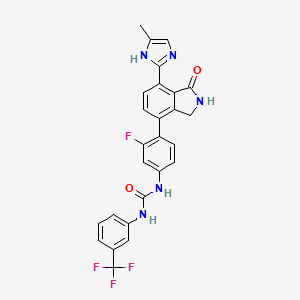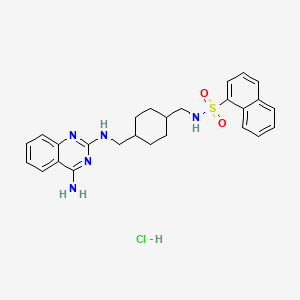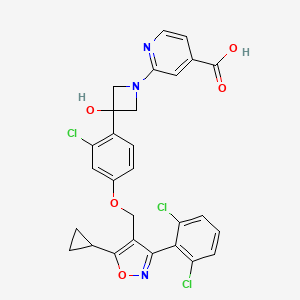
西罗菲昔
描述
Cilofexor, also known as GS-9674, is a nonsteroidal farnesoid X receptor (FXR) agonist . It is currently in clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .
Molecular Structure Analysis
Cilofexor belongs to the class of organic compounds known as phenylazetidines. These are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring . The molecular formula of Cilofexor is C28H22Cl3N3O5 .
Physical And Chemical Properties Analysis
Cilofexor is a solid compound. Its molecular weight is 586.85 g/mol .
科学研究应用
原发性硬化性胆管炎 (PSC) 的治疗
西罗菲昔被用于治疗原发性硬化性胆管炎 (PSC),这是一种慢性进行性肝病,会导致胆管纤维化和肝硬化 {svg_1}. 在 2 期研究中,西罗菲昔在 PSC 患者中显着改善了肝脏生化指标和胆汁淤积指标 {svg_2}. 目前正在进行 3 期 PRIMIS 试验,以评估西罗菲昔是否可以降低与安慰剂相比的纤维化进展风险 {svg_3}.
胆汁淤积性肝损伤的改善
西罗菲昔在改善胆汁淤积性肝损伤方面显示出潜力。 在硬化性胆管炎的 Mdr2/Abcb4 敲除 (-/-) 小鼠模型中,西罗菲昔治疗改善了血清天冬氨酸转氨酶、碱性磷酸酶以及胆汁酸的水平 {svg_4}. 肝纤维化得到改善,这反映在西罗菲昔治疗小鼠肝脏切片中减少的茜素红-阳性区域和羟脯氨酸含量 {svg_5}.
减少 NASH 中的纤维化和脂肪变性
在非酒精性脂肪性肝炎 (NASH) 的大鼠模型和人类临床试验中,西罗菲昔已被证明可以减少纤维化和脂肪变性 {svg_6}. 这表明它有可能应用于 NASH 的治疗。
细胞生物学研究
西罗菲昔也被用于细胞生物学研究。 在转染后 48 小时表达融合蛋白的细胞被分成显微镜室并在补充有西罗菲昔的培养基中生长 {svg_7}. 这表明它可用于研究 FXR 激动剂在细胞水平上的作用。
作用机制
Target of Action
Cilofexor primarily targets the farnesoid X receptor (FXR) , a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism . FXR plays a crucial role in maintaining liver and metabolic health by modulating the expression of genes involved in these pathways.
Mode of Action
Cilofexor acts as an agonist of FXR. Upon binding to FXR, cilofexor activates the receptor, leading to the transcription of FXR target genes. This activation results in the suppression of bile acid synthesis, increased bile acid transport, and improved lipid metabolism . The interaction between cilofexor and FXR also reduces inflammation and fibrosis in the liver .
Biochemical Pathways
The activation of FXR by cilofexor affects several biochemical pathways:
- Bile Acid Metabolism : FXR activation decreases the synthesis of bile acids by downregulating the enzyme CYP7A1, which is responsible for converting cholesterol to bile acids .
- Lipid Metabolism : FXR activation enhances lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipogenesis .
- Glucose Metabolism : FXR activation improves glucose homeostasis by modulating the expression of genes involved in gluconeogenesis and glycogen synthesis .
Pharmacokinetics
Cilofexor’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Cilofexor is orally administered and absorbed in the gastrointestinal tract .
- Distribution : It is distributed throughout the body, with a significant concentration in the liver, its primary site of action .
- Metabolism : Cilofexor undergoes hepatic metabolism, primarily through cytochrome P450 enzymes .
- Excretion : The compound and its metabolites are excreted via the biliary and renal routes .
These properties contribute to cilofexor’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of cilofexor’s action include:
- Reduction in Liver Fibrosis : By activating FXR, cilofexor reduces the expression of pro-fibrotic genes and decreases liver fibrosis .
- Improvement in Liver Function : Cilofexor improves liver function by reducing inflammation and promoting bile acid homeostasis .
- Decreased Hepatic Steatosis : The activation of FXR leads to a reduction in hepatic fat accumulation, thereby decreasing steatosis .
Action Environment
Environmental factors can influence cilofexor’s action, efficacy, and stability:
- Diet : High-fat diets can affect the metabolism and efficacy of cilofexor by altering bile acid and lipid metabolism .
- Co-administration with Other Drugs : Drugs that induce or inhibit cytochrome P450 enzymes can impact cilofexor’s metabolism and bioavailability .
- Liver Health : The presence of liver disease can affect the distribution and metabolism of cilofexor, potentially altering its therapeutic effects .
未来方向
Cilofexor is currently being evaluated in clinical trials for the treatment of NAFLD, NASH, and PSC . The phase 3 PRIMIS study is the largest randomized, double-blind, placebo-controlled trial in PSC to date and will allow for robust evaluation of the efficacy and safety of Cilofexor in noncirrhotic patients with large-duct PSC . Furthermore, Cilofexor has shown significant improvements in liver biochemistry and markers of cholestasis in patients with PSC in a phase 2 study .
生化分析
Biochemical Properties
Cilofexor plays a significant role in biochemical reactions by acting as an agonist for the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates bile acid, lipid, and cholesterol metabolism . Cilofexor interacts with FXR by binding to its ligand-binding domain, leading to the activation of FXR target genes . This interaction results in the modulation of various metabolic pathways, including the reduction of bile acid synthesis and the regulation of lipid metabolism .
Cellular Effects
Cilofexor exerts its effects on various cell types, particularly hepatocytes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In hepatocytes, Cilofexor activation of FXR leads to the upregulation of fibroblast growth factor 19 (FGF19) and the downregulation of bile acid synthesis . This results in reduced hepatic steatosis and fibrosis, as well as improved liver function .
Molecular Mechanism
The molecular mechanism of Cilofexor involves its binding to the ligand-binding domain of FXR . This binding induces a conformational change in FXR, allowing it to interact with coactivators and initiate the transcription of target genes . Cilofexor’s activation of FXR leads to the inhibition of bile acid synthesis by downregulating the expression of cholesterol 7 alpha-hydroxylase (CYP7A1), a key enzyme in bile acid production . Additionally, Cilofexor modulates lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cilofexor have been observed over time in both in vitro and in vivo studies. Cilofexor has demonstrated stability and sustained efficacy in reducing liver fibrosis and improving liver function over extended periods . In a 96-week open-label extension study, Cilofexor showed sustained reductions in liver biochemistry parameters, including serum alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) . These findings suggest that Cilofexor maintains its therapeutic effects over long-term use.
Dosage Effects in Animal Models
The effects of Cilofexor vary with different dosages in animal models. In a rat model of NASH, Cilofexor was well tolerated at doses up to 30 mg/kg for 10 weeks, with no obvious adverse effects . Higher doses of Cilofexor resulted in greater reductions in liver fibrosis and portal hypertension
Metabolic Pathways
Cilofexor is involved in several metabolic pathways, primarily through its activation of FXR . FXR regulates bile acid, lipid, and cholesterol metabolism by modulating the expression of genes involved in these pathways . Cilofexor’s activation of FXR leads to the downregulation of CYP7A1, reducing bile acid synthesis . Additionally, Cilofexor influences lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis .
Transport and Distribution
Cilofexor is transported and distributed within cells and tissues through interactions with various transporters and binding proteins . It has been shown to interact with organic anion transporting polypeptides (OATPs) and P-glycoprotein (P-gp), which play a role in its cellular uptake and distribution . Cilofexor’s distribution within tissues is influenced by its binding to FXR and its subsequent activation of target genes .
Subcellular Localization
The subcellular localization of Cilofexor has been studied using fluorescent imaging in hepatoma cells . Cilofexor demonstrates similar subcellular localization to other FXR agonists, with rapid washout from the membrane, consistent with a lower membrane residence time . This localization pattern contributes to its reduced hepatic transcriptional effects and its bias for FXR transcriptional activity in the intestine compared to the liver .
属性
IUPAC Name |
2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3N3O5/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSKGLFYQAYZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1418274-28-8 | |
| Record name | Cilofexor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1418274288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilofexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CILOFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUN2306954 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



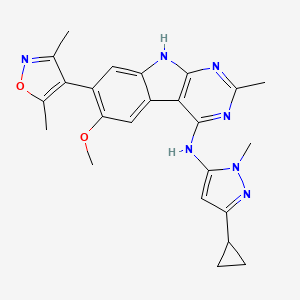

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
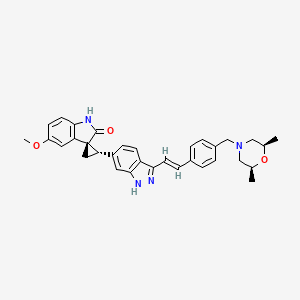
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
